Cas no 338410-55-2 (N-[1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethyl]-3-methoxybenzamide)
![N-[1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethyl]-3-methoxybenzamide structure](https://ja.kuujia.com/scimg/cas/338410-55-2x500.png)
N-[1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethyl]-3-methoxybenzamide 化学的及び物理的性質
名前と識別子
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- N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-methoxybenzamide
- 3J-310S
- HMS573G09
- N-[1-(1H-1,3-benzodiazol-2-yl)-2-phenylethyl]-3-methoxybenzamide
- AKOS005088042
- N-(1-(1H-benzo[d]imidazol-2-yl)-2-phenylethyl)-3-methoxybenzamide
- Bionet1_001807
- Oprea1_220284
- N-(1-(1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-3-methoxybenzenecarboxamide
- 338410-55-2
- N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-METHOXYBENZENECARBOXAMIDE
- Benzamide, N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-methoxy-
- N-[1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethyl]-3-methoxybenzamide
-
- インチ: 1S/C23H21N3O2/c1-28-18-11-7-10-17(15-18)23(27)26-21(14-16-8-3-2-4-9-16)22-24-19-12-5-6-13-20(19)25-22/h2-13,15,21H,14H2,1H3,(H,24,25)(H,26,27)
- InChIKey: OSLDAYANRGPHKC-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC=C(C=1)OC)NC(C1=NC2C=CC=CC=2N1)CC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 371.16337692g/mol
- どういたいしつりょう: 371.16337692g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 508
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
じっけんとくせい
- 密度みつど: 1.245±0.06 g/cm3(Predicted)
- ふってん: 657.0±55.0 °C(Predicted)
- 酸性度係数(pKa): 11.47±0.10(Predicted)
N-[1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethyl]-3-methoxybenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614337-1mg |
N-(1-(1H-benzo[d]imidazol-2-yl)-2-phenylethyl)-3-methoxybenzamide |
338410-55-2 | 98% | 1mg |
¥428.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614337-10mg |
N-(1-(1H-benzo[d]imidazol-2-yl)-2-phenylethyl)-3-methoxybenzamide |
338410-55-2 | 98% | 10mg |
¥800.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614337-5mg |
N-(1-(1H-benzo[d]imidazol-2-yl)-2-phenylethyl)-3-methoxybenzamide |
338410-55-2 | 98% | 5mg |
¥661.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614337-2mg |
N-(1-(1H-benzo[d]imidazol-2-yl)-2-phenylethyl)-3-methoxybenzamide |
338410-55-2 | 98% | 2mg |
¥495.00 | 2024-05-18 |
N-[1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethyl]-3-methoxybenzamide 関連文献
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
N-[1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethyl]-3-methoxybenzamideに関する追加情報
Professional Introduction to N-[1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethyl]-3-methoxybenzamide (CAS No. 338410-55-2)
N-[1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethyl]-3-methoxybenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This compound, identified by the CAS number 338410-55-2, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry and drug development.
The molecular structure of N-[1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethyl]-3-methoxybenzamide features a benzamide moiety linked to a benzodiazole derivative. The benzodiazole ring system is well-known for its role in central nervous system modulation, while the phenylethyl group introduces additional complexity that may influence its interactions with biological targets. The presence of the methoxy group further modulates the electronic and steric properties of the molecule, potentially enhancing its pharmacological profile.
In recent years, there has been a surge in research aimed at developing novel therapeutic agents with improved efficacy and reduced side effects. N-[1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethyl]-3-methoxybenzamide has emerged as a compound of interest due to its potential applications in treating various neurological and psychiatric disorders. Studies have suggested that this molecule may interact with specific neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA), which is a key inhibitory neurotransmitter in the brain.
One of the most compelling aspects of N-[1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethyl]-3-methoxybenzamide is its structural similarity to established therapeutic agents that have shown clinical efficacy. This similarity suggests that it may possess comparable pharmacological effects while potentially offering advantages such as improved bioavailability or reduced toxicity. Researchers are exploring its potential as a lead compound for the development of new drugs that could address unmet medical needs in the treatment of conditions like anxiety, insomnia, and epilepsy.
The synthesis of N-[1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethyl]-3-methoxybenzamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The benzodiazole moiety is typically introduced through condensation reactions, while the phenylethyl and methoxy groups are incorporated via selective functionalization strategies. The synthesis process also necessitates rigorous purification techniques to ensure high chemical purity, which is crucial for subsequent biological evaluation.
Advances in computational chemistry have played a pivotal role in the study of N-[1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethyl]-3-methoxybenzamide. Molecular modeling techniques allow researchers to predict the binding modes of this compound with biological targets such as receptors and enzymes. These predictions are invaluable for guiding experimental design and optimizing lead compounds for better pharmacological activity. Additionally, computational studies help in understanding the metabolic pathways and potential drug-drug interactions associated with this molecule.
Biological assays have been conducted to evaluate the pharmacological profile of N-[1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethyl]-3-methoxybenzamide. Initial studies have shown that it exhibits anxiolytic properties comparable to reference compounds, suggesting its potential as a treatment for anxiety disorders. Furthermore, preliminary toxicology studies indicate that it demonstrates acceptable safety margins at therapeutic doses, which is a critical factor for any candidate drug.
The development of novel pharmaceutical agents often involves iterative optimization processes where structural modifications are made to enhance desired properties such as potency, selectivity, and pharmacokinetics. N-[1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethyl]-3-methoxybenzamide serves as a valuable scaffold for such optimizations. By systematically altering functional groups or introducing new molecular fragments, researchers can fine-tune its pharmacological characteristics to meet specific therapeutic requirements.
The impact of N-[1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethyl]-3-methoxybenzamide extends beyond academic research; it holds promise for clinical applications if further studies confirm its safety and efficacy. The compound's unique combination of structural features makes it an attractive candidate for further development into a new generation of therapeutic agents. As research continues to uncover new biological targets and mechanisms, molecules like N-[1-(1H-1,3-Benzodiazol-2 -y l)-2 -phenyleth yl]- 3 -meth oxyben zamide will continue to play a crucial role in advancing pharmaceutical science.
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